Cas no 3230-35-1 (6-Nitronaphthalen-2-amine)

6-Nitronaphthalen-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Nitronaphthalen-2-amine
- 2-NAPHTHALENAMINE, 6-NITRO-
- 2-amino-6-nitronaphthalene
- 2-Amino-6-nitro-naphthalin
- 2-Naphthalenamine,6-nitro
- 6-Nitro-2-amino-naphthalin
- 6-nitro-2-naphthalenamine
- 6-Nitro-2-naphthylamine
- C15577
- LNYJXDMWSMEVGQ-UHFFFAOYSA-N
- AKOS022173034
- 6-Nitro-2-naphthalenamine #
- CHEMBL2022888
- AE-562/41842785
- SY115256
- DTXSID60332591
- MFCD00046485
- SCHEMBL8686325
- DS-7150
- 2,6-Nitronaphthylamin
- 3230-35-1
- A875654
- naphthalene, 2-amino-6-nitro-
-
- MDL: MFCD00046485
- インチ: InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2
- InChIKey: LNYJXDMWSMEVGQ-UHFFFAOYSA-N
- SMILES: C1=C2C=C(C=CC2=CC(=C1)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 188.05900
- 同位素质量: 188.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 71.8A^2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 404.5±18.0 °C at 760 mmHg
- フラッシュポイント: 198.5±21.2 °C
- PSA: 71.84000
- LogP: 3.43460
- じょうきあつ: No data available
6-Nitronaphthalen-2-amine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
6-Nitronaphthalen-2-amine 税関データ
- 税関コード:2921450090
- 税関データ:
中国税関番号:
2921450090概要:
2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%
6-Nitronaphthalen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR364-1g |
6-Nitronaphthalen-2-amine |
3230-35-1 | 96% | 1g |
1241.0CNY | 2021-07-12 | |
Chemenu | CM139843-100mg |
6-nitronaphthalen-2-amine |
3230-35-1 | 96% | 100mg |
$*** | 2023-03-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66690-250mg |
6-Nitronaphthalen-2-amine |
3230-35-1 | 96% | 250mg |
¥489.0 | 2023-07-10 | |
Alichem | A219006142-1g |
6-Nitronaphthalen-2-amine |
3230-35-1 | 96% | 1g |
$998.00 | 2023-09-02 | |
abcr | AB441226-5 g |
6-Nitronaphthalen-2-amine; . |
3230-35-1 | 5g |
€1,360.30 | 2023-04-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848571-250mg |
6-Nitronaphthalen-2-amine |
3230-35-1 | 96% | 250mg |
1,853.00 | 2021-05-17 | |
Chemenu | CM139843-1g |
6-nitronaphthalen-2-amine |
3230-35-1 | 96% | 1g |
$386 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR364-100mg |
6-Nitronaphthalen-2-amine |
3230-35-1 | 96% | 100mg |
751CNY | 2021-05-08 | |
abcr | AB441226-1 g |
6-Nitronaphthalen-2-amine; . |
3230-35-1 | 1g |
€372.40 | 2023-04-22 | ||
Chemenu | CM139843-250mg |
6-nitronaphthalen-2-amine |
3230-35-1 | 96% | 250mg |
$*** | 2023-03-30 |
6-Nitronaphthalen-2-amine 関連文献
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D. H. Hey,S. E. Lawton J. Chem. Soc. 1940 374
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2. 426. Synthesis of plant-growth regulators. Part II. Dichloro-β-naphthyloxyacetic acidsP. M. James,D. Woodcock J. Chem. Soc. 1953 2089
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3. NotesRadwan Moubasher,Alexander Sch?nberg,Ahmed Mustafa,Herbert H. Hodgson,John Ratcliffe,R. O. Atkinson,P. A. A. Scott J. Chem. Soc. 1949 1038
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4. Formula index
-
5. Formula index
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6. 104. The chemistry of 1-azanthraquinone. Part III. Chloro-derivatives of 2 : 4-dimethyl-1-azanthraquinoneG. R. Clemo,N. Legg J. Chem. Soc. 1947 545
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Herbert H. Hodgson,Edward R. Ward J. Chem. Soc. 1947 327
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H. H. Hodgson,D. E. Hathway Trans. Faraday Soc. 1947 43 643
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9. 207. The preferential reduction of nitro groups in polynitro-compounds. Part IV. The preparation of 4 : 5-dinitro-2-naphthylamine from 1 : 3 : 8-trinitronaphthalene and a comparison of sodium sulphide reductions of available dinitronaphthalenesHerbert H. Hodgson,Edward R. Ward J. Chem. Soc. 1945 794
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Andre Rosowsky,Josephine Battaglia,Katherine K. N. Chen,Nickolas Papathanasopoulos,Edward J. Modest J. Chem. Soc. C 1969 1376
6-Nitronaphthalen-2-amineに関する追加情報
6-Nitronaphthalen-2-amine (CAS No. 3230-35-1): A Comprehensive Overview
6-Nitronaphthalen-2-amine, also known as naphthalene-2,6-diamine with a nitro group substitution, is a heterocyclic aromatic compound that has garnered significant attention in both academic and industrial research. This compound, identified by the CAS registry number 3230-35-1, belongs to the class of naphthylamines, which are derivatives of naphthalene with amino groups attached. The presence of the nitro group at the 6-position and the amino group at the 2-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various chemical reactions and applications.
Recent advancements in synthetic chemistry have led to innovative methods for the synthesis of 6-nitronaphthalen-2-amine. Traditionally, this compound is synthesized via nitration of naphthalen-2-amine using mixed acids (sulfuric acid and nitric acid) under controlled conditions. However, modern approaches leverage more efficient catalysts and reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality. These developments underscore the importance of optimizing synthetic pathways to meet the growing demand for this compound in diverse industries.
The structural characteristics of 6-nitronaphthalen-2-amine make it highly versatile in chemical transformations. The nitro group at the 6-position is an electron-withdrawing substituent, which activates the aromatic ring towards electrophilic substitution reactions. This property is exploited in various applications, such as the synthesis of azo dyes, where the nitro group facilitates coupling reactions with diazonium salts. Furthermore, the amino group at the 2-position can act as a nucleophilic site, enabling reactions such as alkylation and acylation. These reactivity patterns highlight the compound's potential as a building block in organic synthesis.
In terms of applications, 6-nitronaphthalen-2-amine finds extensive use in the pharmaceutical industry as an intermediate in drug discovery and development. Its ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis. Additionally, this compound serves as a precursor for the synthesis of advanced materials, including conductive polymers and organic semiconductors. Recent studies have demonstrated its potential in creating novel materials for energy storage devices, such as batteries and supercapacitors, due to its unique electronic properties.
The environmental impact of 6-nitronaphthalen-2-amine has also been a subject of recent research. Studies indicate that this compound exhibits moderate toxicity to aquatic organisms, emphasizing the need for responsible handling and disposal practices. Regulatory agencies have established guidelines to ensure safe usage and minimize environmental risks associated with its production and application.
In conclusion, 6-nitronaphthalen-2-amine (CAS No. 3230-35-1) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties, coupled with advancements in synthetic methodologies and application-oriented research, position it as a key player in modern chemistry. As ongoing studies continue to uncover new facets of its potential, this compound is poised to contribute even more profoundly to scientific progress and industrial innovation.
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